1-Trimethylsilyloxy-1-(3-pyridyl)-ethene
Description
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene (CAS: 104501-58-8) is a silicon-containing enol ether derivative with the molecular formula C₁₀H₁₅NOSi and a molecular weight of 193.32 g/mol . Its structure features a 3-pyridyl group attached to a vinyl carbon and a trimethylsilyloxy (TMSO) group at the adjacent position. This compound is highly sensitive to air and moisture, necessitating inert handling conditions during synthesis and storage .
Properties
CAS No. |
104501-58-8 |
|---|---|
Molecular Formula |
C10H15NOSi |
Molecular Weight |
193.32 g/mol |
IUPAC Name |
trimethyl(1-pyridin-3-ylethenoxy)silane |
InChI |
InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-6-5-7-11-8-10/h5-8H,1H2,2-4H3 |
InChI Key |
SOEPFBVJGNYWJD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Synonyms |
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of 3-ethynylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can replace the trimethylsilyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethenyl group can undergo addition reactions, forming covalent bonds with target molecules .
Comparison with Similar Compounds
1-Trimethylsilyloxy-1-(1-trimethylsilylindol-3-yl)ethene
Structure: Replaces the 3-pyridyl group with a 3-indolyl moiety and includes an additional TMS group on the indole nitrogen . Synthesis: Synthesized via silylation of 3-acetylindole using trimethylsilyl chloride and lithium diisopropyl amide (LDA) in tetrahydrofuran (THF) . Reactivity: Demonstrates high reactivity in Diels-Alder reactions with carbodienophiles, forming complex heterocyclic products.
1-Phenyl-1-(trimethylsilyloxy)ethylene
Structure : Substitutes the 3-pyridyl group with a phenyl ring .
Physical Properties :
| Property | Value | Unit | Source |
|---|---|---|---|
| logP (octanol/water) | 3.509 | — | Crippen |
| log10 Water Solubility | -1.18 | — | Crippen |
Reactivity : The phenyl group increases lipophilicity (logP = 3.509) compared to the pyridyl analog, which likely has lower logP due to the polar pyridine nitrogen. This difference impacts solubility and reaction kinetics in polar solvents .
Pyridine Derivatives with Silyl Ethynyl Groups
Example: 3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine . Structure: Features a trimethylsilyl-protected ethynyl group instead of the TMSO-vinyl system. Applications: Ethynyl groups are utilized in Sonogashira coupling reactions, whereas TMSO-vinyl systems are more suited for electrophilic additions or cycloadditions .
Reactivity and Metabolic Pathways (vs. 3-Pyridyl Nitrosamines)
Key differences include:
- Functional Groups: NNK contains a nitrosamine and ketone group, enabling α-hydroxylation metabolic activation pathways linked to carcinogenicity .
- Toxicity: NNK and its metabolite NNAL induce lung and pancreatic tumors in vivo, whereas 1-trimethylsilyloxy-1-(3-pyridyl)-ethene lacks documented carcinogenicity .
Oxidation Behavior
- 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene: No direct data provided, but silyl enol ethers typically undergo acid-catalyzed hydrolysis or oxidation to ketones.
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